
4-Éthynyl-2-méthoxy-1-méthylbenzène
Vue d'ensemble
Description
4-Ethynyl-2-methoxy-1-methylbenzene, also known as 1-Ethynyl-4-methoxy-2-methylbenzene, is an aromatic acetylene derivative .
Molecular Structure Analysis
The molecular formula of 4-Ethynyl-2-methoxy-1-methylbenzene is C10H10O . Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis
4-Ethynyl-2-methoxy-1-methylbenzene has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Physical And Chemical Properties Analysis
The melting point of 4-Ethynyl-2-methoxy-1-methylbenzene is 30-34 °C (lit.) . The boiling point and density are predicted to be 222.7±33.0 °C and 1.00±0.1 g/cm3 respectively .Applications De Recherche Scientifique
Synthèse organique
4-Éthynyl-2-méthoxy-1-méthylbenzène: est un dérivé d'acétylène aromatique qui joue un rôle crucial en synthèse organique. Il peut participer à des réactions de cycloaddition avec des composés diazo pour donner des cycloadduits . Ces réactions sont fondamentales pour créer des molécules organiques complexes, qui peuvent servir de blocs de construction pour les produits pharmaceutiques et autres composés organiques.
Chimie médicinale
En pharmacologie, ce composé peut être utilisé dans la synthèse de nouvelles molécules pharmaceutiquement actives. Par exemple, il a été utilisé dans la préparation de la 5-chloro-3-[(4-méthoxy-2-méthylphényl)éthynyl]pyridin-2-amine, un composé qui pourrait être modifié davantage pour développer de nouveaux médicaments .
Science des matériaux
La capacité du This compound à former des complexes d'inclusion stables avec d'autres molécules organiques peut être exploitée en science des matériaux. Ces complexes peuvent être utilisés pour créer de nouveaux types de structures organiques, qui ont des applications dans le stockage de gaz, la catalyse et en tant que capteurs.
Chimie analytique
En chimie analytique, les dérivés du This compound peuvent être utilisés comme étalons ou réactifs. Leur structure et leurs propriétés bien définies leur permettent d'être utilisés dans des méthodes telles que la CLHP, la CL-SM et l'UPLC pour identifier et quantifier d'autres substances .
Réactions de substitution aromatique électrophile
Ce composé peut subir des réactions de substitution aromatique électrophile, qui sont une pierre angulaire de la chimie du benzène. Ces réactions sont essentielles pour modifier les cycles benzéniques et introduire de nouveaux groupes fonctionnels qui peuvent modifier les propriétés physiques et chimiques de la molécule pour diverses applications .
Chimie verte
Le potentiel du composé en chimie verte est mis en évidence par son utilisation dans la synthèse de nouvelles molécules par des méthodes respectueuses de l'environnement. Par exemple, il peut être impliqué dans la synthèse verte de triazoles peptidiques, qui sont importants dans le développement de traitements pour les maladies cardiovasculaires .
Safety and Hazards
Mécanisme D'action
Target of Action
As an aromatic acetylene derivative, it is likely to interact with various enzymes and receptors in the body .
Mode of Action
It is known that aromatic acetylene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It is known that aromatic acetylene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties such as its solid form and low melting point (30-34 °c) suggest that it may have good bioavailability .
Result of Action
It has been reported to afford cycloadducts when it reacts with 2-diazo-5,5-dimethylcyclohexanedione .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethynyl-2-methoxy-1-methylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Analyse Biochimique
Biochemical Properties
4-Ethynyl-2-methoxy-1-methylbenzene plays a significant role in biochemical reactions due to its reactive ethynyl group. This compound can participate in cycloaddition reactions, forming cycloadducts with other molecules. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts . The interactions of 4-Ethynyl-2-methoxy-1-methylbenzene with enzymes, proteins, and other biomolecules are primarily driven by its ability to form covalent bonds through the ethynyl group. These interactions can lead to modifications in the structure and function of the biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 4-Ethynyl-2-methoxy-1-methylbenzene on cellular processes are multifaceted. This compound can influence cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism. The presence of the methoxy group may also contribute to its ability to modulate cellular activities. Studies have shown that compounds with similar structures can affect the expression of specific genes and proteins, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, 4-Ethynyl-2-methoxy-1-methylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules via the ethynyl group. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. Additionally, the compound’s ability to form cycloadducts with other molecules can lead to structural changes in the target biomolecules, further influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynyl-2-methoxy-1-methylbenzene can change over time due to its stability and degradation properties. The compound is known to be stable under standard storage conditions, with a melting point of 30-34°C . Its reactivity, particularly the ethynyl group, may lead to gradual degradation over extended periods. Long-term studies have shown that the compound can maintain its activity in vitro, but its effects may diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of 4-Ethynyl-2-methoxy-1-methylbenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can lead to significant changes in cellular activities, including potential toxic or adverse effects. Studies have indicated that high doses of similar compounds can cause oxidative stress and damage to cellular structures, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
4-Ethynyl-2-methoxy-1-methylbenzene is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ethynyl group allows it to participate in enzymatic reactions, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels. The methoxy group may also play a role in modulating the compound’s interactions with metabolic enzymes, affecting its overall metabolic profile .
Transport and Distribution
Within cells and tissues, 4-Ethynyl-2-methoxy-1-methylbenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The compound’s structure, particularly the ethynyl and methoxy groups, influences its affinity for different transporters and binding proteins, affecting its distribution and accumulation within cells .
Subcellular Localization
The subcellular localization of 4-Ethynyl-2-methoxy-1-methylbenzene is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. The presence of the methoxy group may enhance its ability to localize to certain subcellular regions, influencing its activity and function .
Propriétés
IUPAC Name |
4-ethynyl-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-6-5-8(2)10(7-9)11-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYSLTRJAQVAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



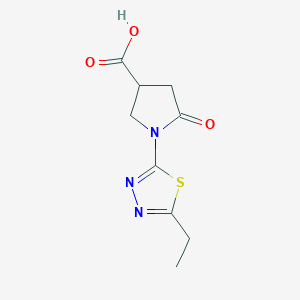
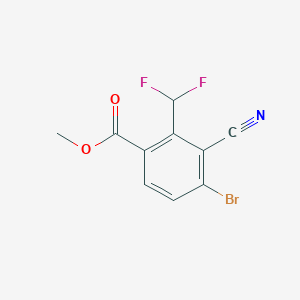
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
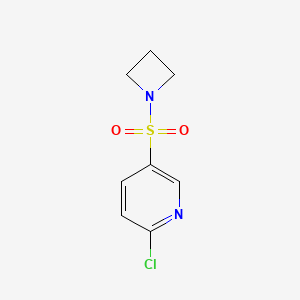

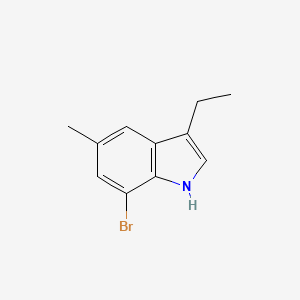
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)
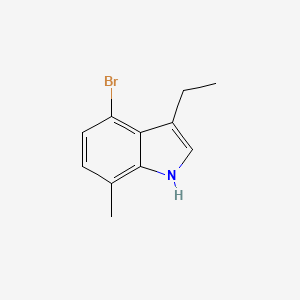
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)

![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)
